2-Amino-2-ethyl-1,3-propanediol
Overview
Description
2-Amino-2-ethyl-1,3-propanediol is an organic compound with the molecular formula C5H13NO2. It is a versatile chemical used in various industrial and scientific applications. This compound is known for its unique structure, which includes both amino and hydroxyl functional groups, making it valuable in synthetic chemistry and other fields .
Mechanism of Action
Target of Action
2-Amino-2-ethyl-1,3-propanediol is a versatile compound used in various applications. It is primarily used as an emulsifying agent for oils, fats, and waxes . It also serves as an absorbent for acidic gases such as CO2 and H2S . .
Mode of Action
The mode of action of this compound largely depends on its application. As an emulsifying agent, it likely interacts with oils, fats, and waxes to form stable emulsions, facilitating the mixing of these substances with water . As an absorbent for acidic gases, it likely interacts with these gases, reducing their concentration in the environment .
Biochemical Pathways
It has been used in the synthesis of functional aliphatic six-membered cyclic carbonate monomers . This suggests that it may participate in various chemical reactions and potentially affect associated biochemical pathways.
Result of Action
It has been found to cause serious eye damage , suggesting that it may have cytotoxic effects under certain conditions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy as an emulsifying agent may depend on the properties of the oils, fats, or waxes it is mixed with . Its stability and efficacy as an absorbent for acidic gases may be influenced by the concentration and type of gases present . Furthermore, it should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that the compound has two hydrogen bond donors and two hydrogen bond acceptors, which allows it to form hydrogen bond networks .
Cellular Effects
It has been noted that the compound may cause irritation to the eyes, skin, and respiratory tract . It is also suggested that it may be harmful if swallowed or absorbed through the skin .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-Amino-2-ethyl-1,3-propanediol in laboratory settings. It is known that the compound is moisture sensitive and should be stored at room temperature .
Dosage Effects in Animal Models
In a single dose oral toxicity test conducted in female rats at 300 and 2000 mg/kg, no deaths occurred at either dose level, and the lethal dose was estimated to be higher than 2000 mg/kg . No abnormalities were observed regarding the general condition or body weights of any animal or at necropsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-ethyl-1,3-propanediol can be synthesized through the reaction of 1,3-propanediol with ammonia under alkaline conditions . The reaction typically involves heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-ethyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-Amino-2-ethyl-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Acts as an additive in coatings and resins to improve performance .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-1,3-propanediol: Lacks the ethyl group, making it less sterically hindered.
3-Amino-1,2-propanediol: Different positioning of the amino and hydroxyl groups.
Uniqueness
2-Amino-2-ethyl-1,3-propanediol is unique due to its ethyl group, which provides steric hindrance and influences its reactivity and solubility. This makes it particularly useful in applications where specific spatial arrangements are required .
Properties
IUPAC Name |
2-amino-2-ethylpropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-2-5(6,3-7)4-8/h7-8H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAOAKDONABGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029150 | |
Record name | 2-Amino-2-ethyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3-Propanediol, 2-amino-2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
115-70-8 | |
Record name | 2-Amino-2-ethyl-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoethyl propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AEPD | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Propanediol, 2-amino-2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-2-ethyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-ethylpropanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-2-ETHYL-1,3-PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ADF1987D4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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